molecular formula C15H17NO3 B13844968 Methyl 2-(3-methoxypropyl)quinoline-4-carboxylate

Methyl 2-(3-methoxypropyl)quinoline-4-carboxylate

Cat. No.: B13844968
M. Wt: 259.30 g/mol
InChI Key: VYCKQTLFYYSBKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Methyl 2-(3-methoxypropyl)quinoline-4-carboxylate, often involves transition-metal catalyzed reactions, metal-free ionic liquid mediated reactions, and green reaction protocols. For instance, the Friedlaender condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of catalytic amounts of silver salt of heteropoly acid can yield quinoline derivatives . Additionally, microwave irradiation and solvent-free conditions have been employed to enhance the efficiency and sustainability of these synthetic processes .

Industrial Production Methods

Industrial production of quinoline derivatives typically involves large-scale synthesis using environmentally benign protocols. The use of recyclable catalysts and green solvents is emphasized to minimize environmental impact. Methods such as ultrasound irradiation and ionic liquid-mediated reactions are preferred for their efficiency and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxypropyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxides using oxidizing agents.

    Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-methoxypropyl)quinoline-4-carboxylate stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 2-(3-methoxypropyl)quinoline-4-carboxylate

InChI

InChI=1S/C15H17NO3/c1-18-9-5-6-11-10-13(15(17)19-2)12-7-3-4-8-14(12)16-11/h3-4,7-8,10H,5-6,9H2,1-2H3

InChI Key

VYCKQTLFYYSBKM-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=NC2=CC=CC=C2C(=C1)C(=O)OC

Origin of Product

United States

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